1-(3-fluorobenzyl)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine
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Overview
Description
This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The compound has a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also has a phenyl group and a pyrazole group attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms, which can act as bases and nucleophiles . The specific reactions this compound might undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have high nitrogen content and can form hydrogen bonds, which can affect their physical properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(2-phenylpyrazol-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4/c22-19-6-4-5-18(15-19)16-24-11-13-25(14-12-24)17-21-9-10-23-26(21)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDZVLKUZIXDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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